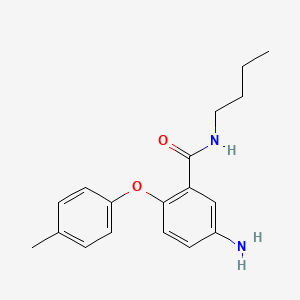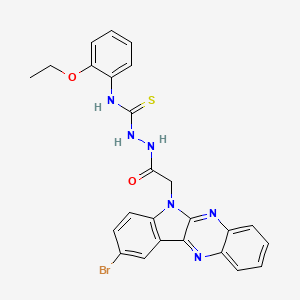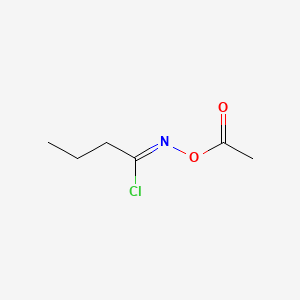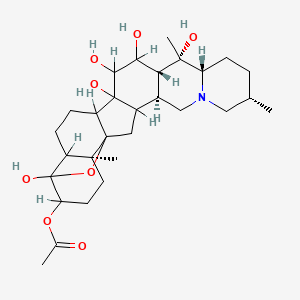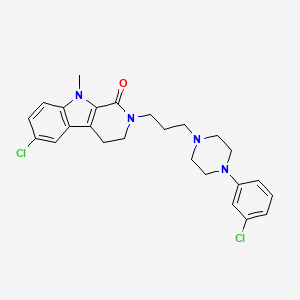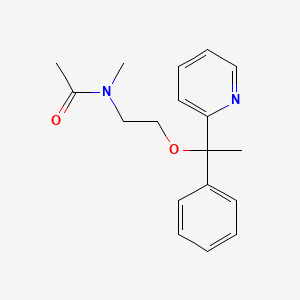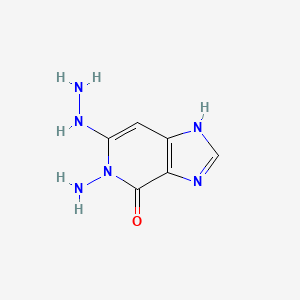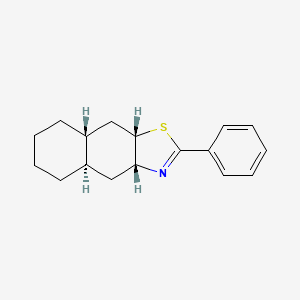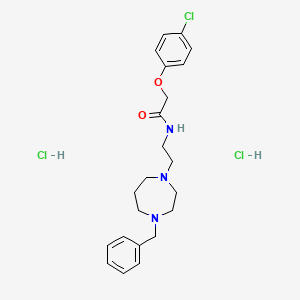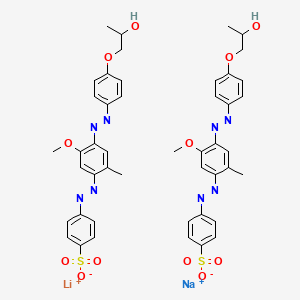
2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenylazo group, a sulphonyl group, and an acetamidomethyl group attached to an L-cysteinate backbone, making it a versatile molecule for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride typically involves multiple steps, including the formation of the phenylazo group, sulphonylation, and the attachment of the acetamidomethyl group to the L-cysteinate backbone. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The sulphonyl and acetamidomethyl groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylazo group can yield nitroso compounds, while reduction can produce amines. Substitution reactions can result in various derivatives with modified functional groups.
科学的研究の応用
2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate or a diagnostic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride involves its interaction with specific molecular targets and pathways. The phenylazo group can participate in electron transfer reactions, while the sulphonyl and acetamidomethyl groups can form covalent bonds with target molecules. These interactions can modulate biological activities and influence cellular functions.
類似化合物との比較
Similar Compounds
- 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(methyl)-L-cysteinate
- 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(ethyl)-L-cysteinate
- 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(propyl)-L-cysteinate
Uniqueness
2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-L-cysteinate monohydrochloride is unique due to the presence of the acetamidomethyl group, which can enhance its reactivity and specificity in chemical and biological applications
特性
CAS番号 |
76408-55-4 |
|---|---|
分子式 |
C21H27ClN4O5S2 |
分子量 |
515.0 g/mol |
IUPAC名 |
2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethyl (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C21H26N4O5S2.ClH/c1-16(26)23-15-31-13-20(22)21(27)30-11-12-32(28,29)14-17-7-9-19(10-8-17)25-24-18-5-3-2-4-6-18;/h2-10,20H,11-15,22H2,1H3,(H,23,26);1H/t20-;/m0./s1 |
InChIキー |
GJVARWRYXQHKED-BDQAORGHSA-N |
異性体SMILES |
CC(=O)NCSC[C@@H](C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)N.Cl |
正規SMILES |
CC(=O)NCSCC(C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


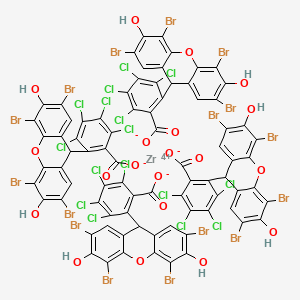
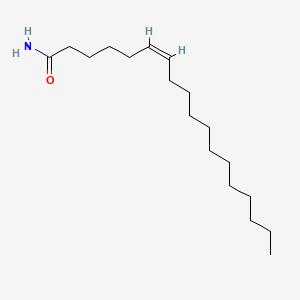
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)
